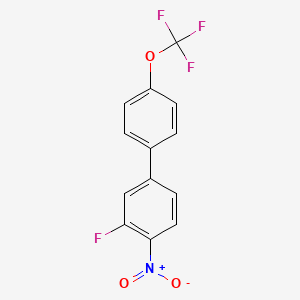

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-

CAS No.: 1191048-24-4

Cat. No.: VC2702400

Molecular Formula: C13H7F4NO3

Molecular Weight: 301.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1191048-24-4 |

|---|---|

| Molecular Formula | C13H7F4NO3 |

| Molecular Weight | 301.19 g/mol |

| IUPAC Name | 2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene |

| Standard InChI | InChI=1S/C13H7F4NO3/c14-11-7-9(3-6-12(11)18(19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H |

| Standard InChI Key | JHZDNGLCLMGLEK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)OC(F)(F)F |

Introduction

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-, is a complex organic compound with a molecular formula of C13H7F4NO3 and a molecular weight of 301.19 g/mol . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of fluorine, nitro, and trifluoromethoxy groups attached to the biphenyl core gives it unique chemical and physical properties.

Chemical Identifiers

-

PubChem CID: 58008307

-

Molecular Formula: C13H7F4NO3

-

Molecular Weight: 301.19 g/mol

-

IUPAC Name: 2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene

-

InChI: InChI=1S/C13H7F4NO3/c14-11-7-9(3-6-12(11)18(19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H

-

InChIKey: JHZDNGLCLMGLEK-UHFFFAOYSA-N

-

SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)N+[O-])F)OC(F)(F)F

Synthesis and Applications

The synthesis of such biphenyl compounds typically involves multi-step reactions starting from simpler aromatic precursors. These compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties.

Synthesis Methods

Synthesis methods for similar biphenyl derivatives often involve cross-coupling reactions (e.g., Suzuki or Heck reactions) to form the biphenyl backbone, followed by selective functionalization steps to introduce the desired substituents.

Potential Applications

-

Pharmaceuticals: Biphenyl compounds are explored for their biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

-

Agrochemicals: Some biphenyl derivatives are used as pesticides or herbicides due to their ability to interact with biological targets.

-

Materials Science: The unique optical and electronic properties of biphenyl compounds make them candidates for applications in organic electronics and optoelectronics.

Biological Activity

While there is no specific data on the biological activity of this compound, biphenyl derivatives are generally screened for potential pharmacological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume